molecular formula C13H9I2N B8210479 3,6-Diiodo-9-methylcarbazole

3,6-Diiodo-9-methylcarbazole

Cat. No.: B8210479
M. Wt: 433.03 g/mol
InChI Key: NGENYKAFRMZUJI-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-methylcarbazole is a useful research compound. Its molecular formula is C13H9I2N and its molecular weight is 433.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Field-Effect Transistors : A study by Różycka-Sokołowska et al. (2015) highlights its potential in device applications, particularly for field-effect transistors (Różycka-Sokołowska et al., 2015).

  • Hole-Transporting Materials : Grigalevicius et al. (2002) discuss derivatives of 3,6-Diiodo-9-methylcarbazole as novel hole-transporting amorphous molecular materials, suitable for applications in electronics (Grigalevicius et al., 2002).

  • Fluorescence Imaging : Zhang et al. (2010) found that carbazole dicationic salts, related to this compound, can label nuclei in living plant cells, facilitating fluorescence imaging (Zhang et al., 2010).

  • Chemical Synthesis : Monge et al. (2002) describe its use in the synthesis of iododerivatives of N-substituted carbazoles, indicating its role in chemical reaction processes (Monge et al., 2002).

  • Dihalo Derivative Synthesis : Moskalev and Sirotkina (1987) mention the conversion of 3-halo-9-methylcarbazoles into 3,6-dihalo derivatives, useful in research (Moskalev & Sirotkina, 1987).

  • Polymer Research : Yang et al. (2000) report the creation of a dicarboxylic acid monomer from a derivative of this compound, showing high thermal stability and mechanical strength, relevant in polymer science (Yang et al., 2000).

  • Donor-Acceptor Oligomers : Jenekhe et al. (2001) found its application in conjugated polymers and oligomers, demonstrating significant charge transfer properties (Jenekhe, Lu, & Alam, 2001).

  • Anti-Inflammatory Applications : Taechowisan et al. (2012) explored a 3-methylcarbazole derivative for its potent anti-inflammatory effects, suggesting potential in medical research (Taechowisan, Chanaphat, Ruensamran, & Phutdhawong, 2012).

  • Organic Light-Emitting Diodes (OLED) : Grigalevicius et al. (2011) utilized cross-linked polycarbazole networks, derived from this compound, as hole transporting layers in OLED devices (Grigalevicius, Zhang, Xie, Forster, & Scherf, 2011).

Properties

IUPAC Name

3,6-diiodo-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENYKAFRMZUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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